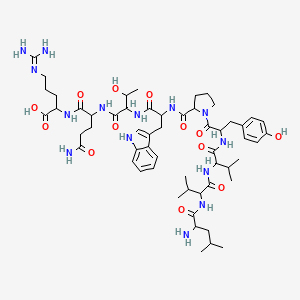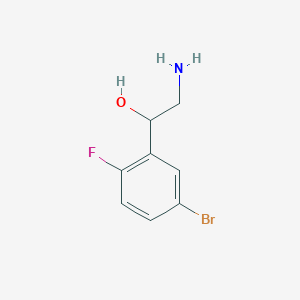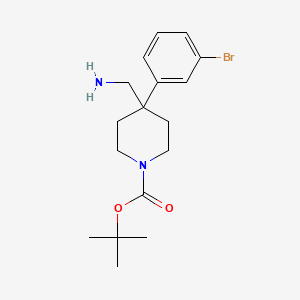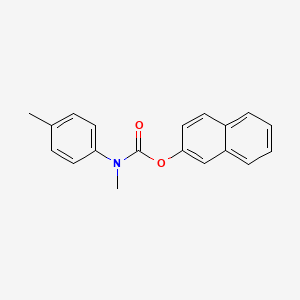
Acetamide, 2-amino-N-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-amino-N-octyl-, is an organic compound with the molecular formula C10H22N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by an octyl group, and an amino group is attached to the second carbon of the acetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Direct Amination: : One common method to synthesize acetamide, 2-amino-N-octyl-, involves the direct amination of octylamine with acetamide. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogenation conditions.
-
Acylation of Octylamine: : Another method involves the acylation of octylamine with acetic anhydride or acetyl chloride. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of acetamide, 2-amino-N-octyl-, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Acetamide, 2-amino-N-octyl-, can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions can lead to the formation of corresponding oxo-compounds or carboxylic acids.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine or alcohol derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, pyridine, triethylamine.
Major Products
Oxidation: Formation of oxo-compounds or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halide or alkoxide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, acetamide, 2-amino-N-octyl-, is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for complex molecule synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, acetamide, 2-amino-N-octyl-, is explored for its potential therapeutic properties. It may act as an antimicrobial agent or be used in the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its amphiphilic nature allows it to function effectively in various formulations, enhancing the properties of the final products.
Wirkmechanismus
The mechanism by which acetamide, 2-amino-N-octyl-, exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The amino group can form hydrogen bonds with target molecules, while the octyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-octyl-: Similar in structure but lacks the amino group, which affects its reactivity and applications.
N-Methylacetamide: Contains a methyl group instead of an octyl group, leading to different physical and chemical properties.
N,N-Dimethylacetamide: Features two methyl groups, making it more polar and less hydrophobic compared to acetamide, 2-amino-N-octyl-.
Uniqueness
Acetamide, 2-amino-N-octyl-, stands out due to its combination of an amino group and a long hydrophobic octyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds cannot. Its versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
97515-33-8 |
|---|---|
Molekularformel |
C10H22N2O |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
2-amino-N-octylacetamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-12-10(13)9-11/h2-9,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
FJHUXLJRZDOBRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12119795.png)
![Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12119802.png)




![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)

![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)





